molecular formula C13H16O3 B3088167 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1182778-53-5

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B3088167
CAS No.: 1182778-53-5
M. Wt: 220.26 g/mol
InChI Key: FGTVHQATJKATCU-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a para-substituted isopropoxy phenyl group at position 2 of the cyclopropane ring. The cyclopropane core introduces significant ring strain, which often enhances binding affinity in medicinal chemistry by restricting conformational flexibility . The isopropoxy substituent (C3H7O) contributes to moderate lipophilicity, balancing solubility and membrane permeability. While its exact molecular weight is calculated as ~220.23 g/mol (C13H16O3), similar compounds in the literature range between 194–236 g/mol, depending on substituents .

Properties

IUPAC Name

2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTVHQATJKATCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • Isopropoxy vs. Longer Alkoxy Chains : The target’s isopropoxy group (C3) offers a balance between lipophilicity and steric bulk. Longer chains (e.g., butoxy, pentyloxy) enhance lipophilicity but may reduce solubility and increase metabolic oxidation risks .
    • Ether vs. Ester Groups : Ethers (as in the target) are more metabolically stable than esters, which are susceptible to esterase-mediated hydrolysis .
    • Hydroxy and Methoxycarbonyl Groups : Polar substituents (e.g., in ) improve aqueous solubility but may limit blood-brain barrier penetration .
  • However, synthetic challenges arise due to the ring’s instability under acidic or high-temperature conditions .

Research Findings and Data Gaps

  • Metabolic Stability : Isopropoxy-containing compounds show slower hepatic clearance compared to esters but faster than longer alkoxy chains .
  • Toxicity: Limited data exist for the target compound, but analogs with similar substituents (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile ) emphasize the need for thorough toxicological profiling.

Biological Activity

2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C13H16O3
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 1182778-53-5

The compound features a cyclopropane ring, which contributes to its distinctive chemical properties and biological activities. The presence of a propan-2-yloxy group attached to a phenyl ring enhances its reactivity and potential therapeutic applications.

Orexin Receptor Antagonism

Research indicates that this compound acts as an orexin receptor antagonist. Orexin receptors are critical in regulating sleep-wake cycles, and antagonists of these receptors are being explored for their potential in treating insomnia and other sleep disorders.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects. This suggests that the compound may also possess similar properties, making it a candidate for further pharmacological exploration.

In Vitro Studies

In vitro assays have been utilized to evaluate the efficacy and safety profile of this compound. These studies typically focus on its binding affinity to orexin receptors and other relevant biological targets. The results from these assays are crucial for understanding the mechanism of action and potential therapeutic effects.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Structure Unique Features
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidStructureContains a methoxy group; studied for anti-inflammatory properties.
2-[4-(Butoxy)phenyl]cyclopropane-1-carboxylic acidStructureFeatures a longer butoxy chain; may exhibit different pharmacokinetics.
3-(4-Fluorophenyl)cyclopropane-1-carboxylic acidStructureFluorine substitution enhances lipophilicity; investigated for neuroactive properties.

These comparisons highlight how the functional groups influence both chemical reactivity and biological activity.

In Silico Studies

Recent studies have employed molecular docking techniques to assess the binding interactions of this compound with various biological targets. For instance, docking simulations have shown promising binding affinities, suggesting its potential as a therapeutic agent against specific targets such as PD-L1 in cancer therapy .

Experimental Results

In experimental settings, the compound has been tested against various cell lines, including U937 human myeloid leukemia cells. These tests revealed that while the compound exhibits effective inhibition on cell proliferation, it does not induce cytotoxicity, indicating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid?

  • Methodological Answer : Cyclopropane derivatives are typically synthesized via cyclopropanation reactions. A common approach involves the use of vinyl ether intermediates or transition-metal-catalyzed cross-coupling. For example, cyclopropanation of 4-(propan-2-yloxy)styrene derivatives with carbene precursors (e.g., diazo compounds) can yield the cyclopropane core. Subsequent oxidation or functional group interconversion may be required to introduce the carboxylic acid moiety. Building block strategies, as seen in analogous cyclopropane-containing compounds (e.g., 1-(4-chlorophenyl)cyclopropane derivatives), suggest the use of pre-functionalized aryl groups coupled to cyclopropane precursors .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the cyclopropane ring (characteristic upfield shifts for cyclopropane protons) and the isopropoxy group (split signals for CH(CH₃)₂).
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, especially for small molecules with rigid cyclopropane rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement of cyclopropane derivatives?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., poor fit between observed and calculated electron density maps) may arise from disorder in the cyclopropane ring or isopropoxy group. Strategies include:
  • Applying restraints (e.g., DFIX, SIMU) to maintain reasonable geometry during refinement.
  • Using twin refinement (via SHELXL) for crystals with twinning phenomena.
  • Validating thermal displacement parameters (ADPs) to detect overfitting. Cross-validation with spectroscopic data (e.g., NMR) ensures structural consistency .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based or colorimetric assays. For example, cyclopropane-containing analogs have been studied for antimicrobial activity via bacterial growth inhibition assays .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) can quantify affinity. Structural analogs (e.g., LPA1 antagonists) demonstrate the importance of cyclopropane geometry in receptor binding .
  • Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines assess antiproliferative effects, with IC₅₀ values used to rank potency .

Q. How does the electronic nature of the isopropoxy group influence the compound’s reactivity?

  • Methodological Answer : The electron-donating isopropoxy group alters the electronic density of the aryl ring, affecting:
  • Acid Dissociation Constant (pKa) : The carboxylic acid’s acidity may decrease due to resonance stabilization from the electron-rich aryl group.
  • Photostability : UV-vis spectroscopy can track degradation under light exposure, with electron-donating groups potentially reducing photolytic cleavage.
  • Electrophilic Substitution : The para-substituted isopropoxy group directs further functionalization (e.g., nitration, halogenation) to meta positions, as seen in related chlorophenylcyclopropane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
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2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid

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